1-Cyclopropyl-1H-1,2,4-triazole
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Overview
Description
1-Cyclopropyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with a cyclopropyl group. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms.
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-1,2,4-triazole can be achieved through several methods:
Cycloaddition Reaction: This method involves the reaction of azides with alkynes to form triazoles.
Microwave Irradiation: This method accelerates the reaction process and improves yields.
One-Pot Synthesis: This approach involves the simultaneous addition of all reactants in a single reaction vessel, simplifying the process and reducing the need for intermediate purification steps.
Chemical Reactions Analysis
1-Cyclopropyl-1H-1,2,4-triazole undergoes various chemical reactions:
Scientific Research Applications
1-Cyclopropyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antifungal, antiviral, and anticancer agents due to its ability to interact with biological targets.
Agrochemicals: The compound is utilized in the synthesis of fungicides and herbicides, providing protection against various plant pathogens.
Materials Science: It serves as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Cyclopropyl-1H-1,2,4-triazole can be compared with other triazole derivatives:
1,2,3-Triazole: Unlike 1,2,4-triazoles, 1,2,3-triazoles are formed through different synthetic routes and exhibit distinct chemical properties.
1,2,4-Triazole Derivatives: Compounds such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate share structural similarities but differ in their biological activities and applications.
Properties
Molecular Formula |
C5H7N3 |
---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
1-cyclopropyl-1,2,4-triazole |
InChI |
InChI=1S/C5H7N3/c1-2-5(1)8-4-6-3-7-8/h3-5H,1-2H2 |
InChI Key |
XUVFMIWBNQRMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC=N2 |
Origin of Product |
United States |
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